![molecular formula C10H18O4 B610246 2,5,8,11-Tetraoxatetradec-13-yne CAS No. 89635-82-5](/img/structure/B610246.png)
2,5,8,11-Tetraoxatetradec-13-yne
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Overview
Description
“2,5,8,11-Tetraoxatetradec-13-yne” is a chemical compound with the molecular formula C10H18O4 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C10H18O4 . More detailed information about its structure might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 204.26 g/mol . It also has a computed XLogP3-AA value of 0.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 11 . More detailed information about its physical and chemical properties might be available in specialized chemical databases or literature .Scientific Research Applications
Nonvolatile Memory Behaviors : Dioxatetraazapentacene derivatives, structurally related to "2,5,8,11-Tetraoxatetradec-13-yne", have been synthesized and demonstrated to exhibit bipolar resistive switching behavior, making them potential candidates for nonvolatile memory devices (Li et al., 2013).
Electromechanical Actuators : Tetra(2,3-thienylene), a compound structurally similar to "this compound", has been identified as a promising building block for single-molecule electromechanical actuators. The redox-induced dimensional changes in these compounds are significant for the development of polymeric actuators (Marsella et al., 2002).
Optoelectronic Applications : A study on 2,5,8,11-tetraalkenyl perylene bisimide derivatives, which are chemically related to "this compound", found potential applications in optoelectronics. These derivatives exhibit enhanced π-π stacking interaction, crucial for optoelectronic device performance (Zhang et al., 2016).
Click Chemistry for Glycoconjugation : The application of thiol-ene coupling, a click chemistry process, in carbohydrate chemistry offers potential for the synthesis of complex molecules including those structurally related to "this compound". This method is highly efficient and green, using visible light as a catalyst (Dondoni & Marra, 2012).
Surface Modification : Thiol-yne click chemistry has been used for the modification of alkyne-terminated monolayers on silicon surfaces, demonstrating the potential for creating highly efficient and diverse surface coatings. This process is related to the chemistry of compounds like "this compound" (Bhairamadgi et al., 2013).
Mechanism of Action
properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h1H,4-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJQPGPBRVOJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728762 |
Source
|
Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89635-82-5 |
Source
|
Record name | 2,5,8,11-Tetraoxatetradec-13-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proparyl-PEG4-methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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